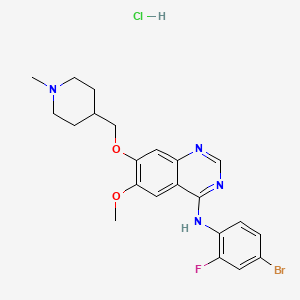
Vandetanib hydrochloride
概要
説明
準備方法
合成経路と反応条件
ZD6474 塩酸塩の合成には、キナゾリンコアの調製から始まる複数のステップが含まれます。重要なステップには次のものがあります。
キナゾリンコアの形成: これは、4-ブロモ-2-フルオロアニリンと6-メトキシ-7-[(1-メチルピペリジン-4-イル)メトキシ]キナゾリン-4-アミンの特定の条件下での反応を伴います.
メトキシ化と臭素化: 次に、キナゾリンコアをメトキシ化および臭素化して、必要な官能基を導入します.
工業生産方法
ZD6474 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。
化学反応の分析
反応の種類
ZD6474 塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つキナゾリンコアの様々な誘導体が含まれ、これらは異なる生物活性を持つ可能性があります .
科学的研究の応用
ZD6474 塩酸塩は、以下を含む幅広い科学研究における応用があります。
作用機序
ZD6474 塩酸塩は、血管内皮増殖因子受容体と上皮増殖因子受容体のチロシンキナーゼ活性を阻害することで、その効果を発揮します . この阻害は、腫瘍の血管新生と細胞増殖に関与するシグナル伝達経路を遮断します . この化合物は、腫瘍細胞の生存に関与するトランスフェクション中に再構成されたチロシンキナーゼも標的にします . ZD6474 塩酸塩は、これらの経路を遮断することで、腫瘍の増殖と転移を効果的に阻害します .
類似化合物の比較
類似化合物
スニチニブ: 血管内皮増殖因子受容体と血小板由来増殖因子受容体を標的にする別のチロシンキナーゼ阻害剤.
ソラフェニブ: 血管内皮増殖因子受容体、血小板由来増殖因子受容体、およびRAFキナーゼを含む複数のキナーゼを阻害します.
ZD6474 塩酸塩の独自性
ZD6474 塩酸塩は、血管内皮増殖因子受容体と上皮増殖因子受容体の両方を二重に阻害するという点で独特であり、腫瘍の血管新生と細胞増殖の両方を標的にすることができます . この二重の作用機序により、他の治療法に抵抗性のある腫瘍の治療に特に効果的です .
類似化合物との比較
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and RAF kinases.
Pazopanib: Targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit.
Uniqueness of ZD6474 Hydrochloride
ZD6474 hydrochloride is unique in its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, which allows it to target both tumor angiogenesis and cell proliferation . This dual mechanism of action makes it particularly effective in treating tumors that are resistant to other treatments .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[4-(diphenylamino)styryl]biphenyl](/img/structure/B3143405.png)
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
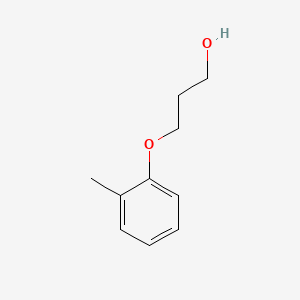
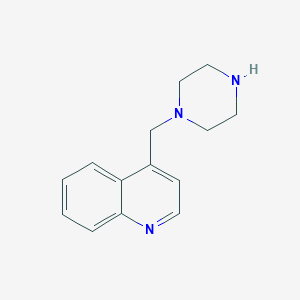
![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)
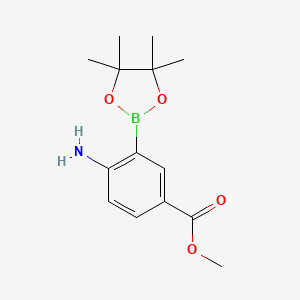
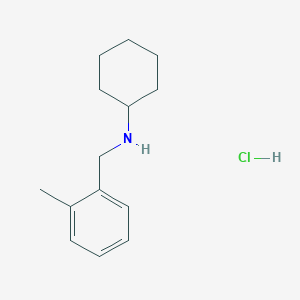
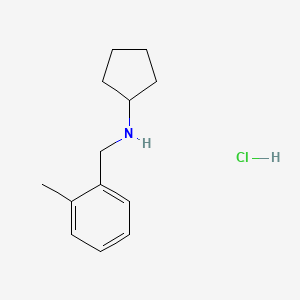
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
